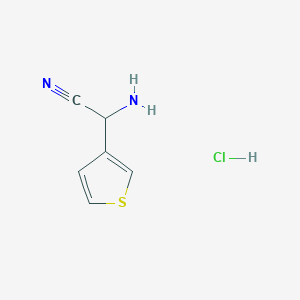

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride

Vue d'ensemble

Description

“2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 127698-22-0 . It has a molecular weight of 174.65 and its IUPAC name is amino (3-thienyl)acetonitrile hydrochloride . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2S.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4,6H,8H2;1H . This code provides a standard way to encode the molecular structure of this compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The predicted melting point is 72.23° C , and the predicted boiling point is approximately 262.4° C at 760 mmHg . The predicted density is approximately 1.3 g/cm^3 , and the predicted refractive index is n20D 1.60 .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Synthesis of Thiazoles and Selenazoles

A study describes a one-pot synthesis method for 4-substituted 2-amino or 2-(arylamino) thiazoles, indicating the utility of related compounds in chemical synthesis processes (Moriarty et al., 1992).

Formation of 3,4-Dihydro-2H-Benzo[b][1,4]Thiazine Derivatives

In another study, researchers utilized similar compounds for the synthesis of thiazine or oxazine derivatives, demonstrating the compound's role in creating novel chemical structures (Reddy et al., 2012).

Biological and Medical Research

Antioxidant and Antimicrobial Properties

A study investigated the antioxidant and antimicrobial activities of a novel heterocyclic amide derivative related to the target compound. It exhibited moderate antioxidant activity and significant antimicrobial properties against both bacteria and yeast strains (Cakmak et al., 2022).

Potential Anti-Tubercular Agent

Research on a synthesized compound, 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, revealed its potential as an anti-tubercular agent. The study included theoretical calculations and molecular docking simulations, suggesting its efficacy against tuberculosis (Obu et al., 2021).

Material Science and Electrochemistry

- Electrochemical Polymerization and Capacitance Properties: A study explored the electrochemical polymerization of a related compound, finding enhanced capacitance properties in specific electrolytes, which could have implications in supercapacitor applications (Mo et al., 2015).

Photophysical Properties

- Luminescent Lanthanide Ion Complexes: Research on thiophene-derivatized pybox, a compound structurally similar to the target, showed that its complexes with Eu(III) and Tb(III) are luminescent, indicating potential applications in photophysical studies (de Bettencourt-Dias et al., 2007).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

Propriétés

IUPAC Name |

2-amino-2-thiophen-3-ylacetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4,6H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJYUBNDQYQXEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2916781.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2916782.png)

![(4-((3-fluorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2916783.png)

![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2916785.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2916787.png)

![N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2916791.png)

![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2916792.png)

![2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2916796.png)

![{1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride](/img/structure/B2916803.png)